molecular formula C20H16N4O3S B2605780 2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 948181-56-4

2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol

Cat. No. B2605780
CAS RN: 948181-56-4
M. Wt: 392.43
InChI Key: WRJCWDFTMPUCJC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would likely depend on the functional groups present in the molecule. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .

Scientific Research Applications

Antiglycation Agent in Diabetes Research

The oxadiazole derivatives have been studied for their potential as antiglycation agents, which could play a significant role in diabetes management . Glycation is a process where sugar molecules bond with proteins, leading to the formation of harmful compounds known as advanced glycation end-products (AGEs). These AGEs are implicated in various diabetic complications such as retinopathy and neuropathy. The compound could be investigated for its efficacy in inhibiting the formation of AGEs, thereby contributing to the development of new antidiabetic drugs.

Molecular Structure Analysis

The molecular structure of related phenylboronic ester derivatives has been determined through methods like NMR spectroscopy and X-ray diffraction analysis . By extension, our compound could be utilized in similar structural analyses to understand its conformation, stability, and reactivity, which are crucial for the development of pharmaceuticals and materials science.

Fluorescence Properties in Chemical Sensing

Derivatives of 1,3,4-oxadiazole have shown promising fluorescence properties . This suggests that our compound could be applied in the field of chemical sensing, where its fluorescence could be used to detect the presence of specific ions or molecules, serving as a valuable tool in environmental monitoring and diagnostic assays.

Catalysis in Organic Synthesis

The related oxadiazole compounds have been used as intermediates in organic synthesis . Our compound could potentially serve as a catalyst or intermediate in the synthesis of complex organic molecules, aiding in the development of new synthetic routes and the production of fine chemicals.

Pharmacological Activity Exploration

Compounds with a 1,3,4-oxadiazole moiety have been associated with a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects . The compound could be explored for similar pharmacological properties, leading to the discovery of new therapeutic agents.

Material Science and Engineering

Due to the structural versatility and stability of oxadiazole derivatives, they can be used in material science for the development of novel materials with specific electronic or optical properties . Our compound could be investigated for its potential use in creating new materials for electronic devices or as part of composite materials with enhanced characteristics.

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-26-16-10-6-5-9-14(16)19-23-18(27-24-19)12-28-20-21-15(11-17(25)22-20)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJCWDFTMPUCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL

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